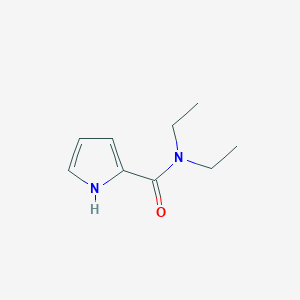![molecular formula C22H20N6 B6643089 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile, also known as GNF-2, is a small molecule inhibitor of the protein GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. GNF-2 has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile works by inhibiting GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the phosphorylation of numerous proteins, including β-catenin, which is a transcription factor that regulates gene expression. Inhibition of GSK-3β by 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile leads to the stabilization of β-catenin and the activation of downstream signaling pathways, which can have various physiological effects depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile are dependent on the cell type and context. In cancer cells, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various mouse models. In Alzheimer's disease models, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been shown to improve cognitive function and reduce amyloid beta levels by activating the Wnt/β-catenin pathway. In diabetes models, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been shown to improve insulin sensitivity and glucose metabolism by activating the AMPK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile in lab experiments is its specificity for GSK-3β, which allows for the selective inhibition of this target without affecting other kinases. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic candidate for neurological diseases. However, one limitation of using 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile is its relatively low potency compared to other GSK-3β inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile. One direction is to optimize the synthesis of 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile to improve its potency and selectivity. Another direction is to investigate the potential therapeutic applications of 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile in other diseases, such as inflammatory diseases and neurological disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile and their physiological effects in different cell types and contexts.
Synthesemethoden
The synthesis of 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile involves a multi-step process, starting with the reaction of 2-bromo-6-methyl-4-nitropyrimidine with 2-amino-3-(1H-indol-3-yl)propan-1-ol to form 2-(2-amino-3-(1H-indol-3-yl)propylamino)-6-methylpyrimidin-4-ol. This intermediate is then reacted with 2-chloro-5-nitrobenzonitrile to form the final product, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile.
Wissenschaftliche Forschungsanwendungen
2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3β, which is overexpressed in many types of cancer. In Alzheimer's disease research, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been shown to improve cognitive function and reduce amyloid beta levels in mouse models. In diabetes research, 2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-15-12-21(27-19-8-4-2-6-16(19)13-23)28-22(26-15)24-11-10-17-14-25-20-9-5-3-7-18(17)20/h2-9,12,14,25H,10-11H2,1H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKNXPRZEHELBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)
![2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)




![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)